Z-Tyr-OhHydrate
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Overview
Description
Z-Tyr-OhHydrate, also known as N-benzyloxycarbonyl-L-tyrosine, is an organic compound with the molecular formula C17H17NO5. It is a derivative of the amino acid tyrosine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is commonly used in peptide synthesis as a protected form of tyrosine to prevent unwanted side reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Tyr-OhHydrate can be synthesized by reacting tyrosine with N-benzyloxycarbonyl chloride. The process involves dissolving tyrosine in a sodium alkaline solution and then adding N-benzyloxycarbonyl chloride. The reaction is promoted by magnetic stirring. After the reaction is complete, the mixture is neutralized with aqueous ammonia or hydrochloric acid to obtain N-benzyloxycarbonyl-L-tyrosine .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Z-Tyr-OhHydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield free tyrosine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Free tyrosine and other deprotected amino acids.
Scientific Research Applications
Z-Tyr-OhHydrate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected form of tyrosine to prevent side reactions.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Z-Tyr-OhHydrate involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of tyrosine, preventing unwanted reactions during the synthesis process. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
N-Carbobenzoxy-L-phenylalanine: Similar structure with a phenylalanine backbone instead of tyrosine.
N-Carbobenzoxy-L-serine: Similar structure with a serine backbone instead of tyrosine.
Uniqueness: Z-Tyr-OhHydrate is unique due to the presence of the hydroxyl group on the phenyl ring, which allows for additional chemical modifications and reactions. This makes it a versatile compound in peptide synthesis and other chemical applications .
Properties
CAS No. |
1164-16-4 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
0 |
Origin of Product |
United States |
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